molecular formula C11H16N2O4S B2985305 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid CAS No. 652981-44-7

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid

Cat. No.: B2985305
CAS No.: 652981-44-7
M. Wt: 272.32
InChI Key: BCAZJICOTZELBK-UHFFFAOYSA-N
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Description

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid is a compound that features a thiazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Preparation Methods

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like TFA, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and deprotected amines.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Similar compounds to 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid include:

The uniqueness of this compound lies in its thiazole ring, which imparts specific electronic and steric properties, making it valuable in the synthesis of biologically active molecules and specialty chemicals.

Properties

IUPAC Name

2-[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)12-9(18-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZJICOTZELBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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